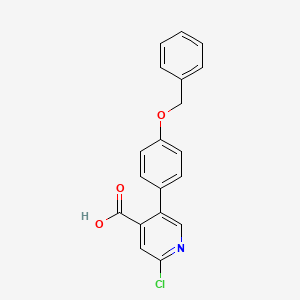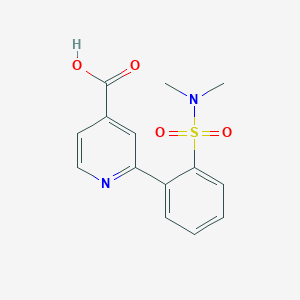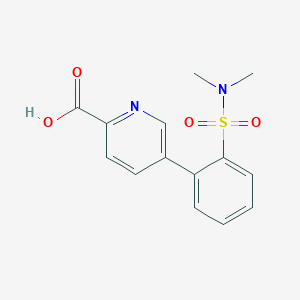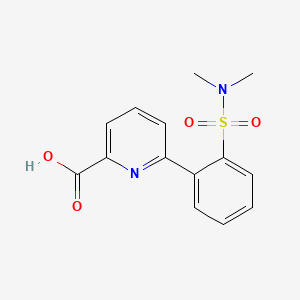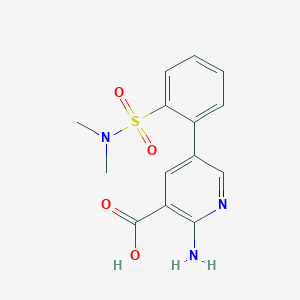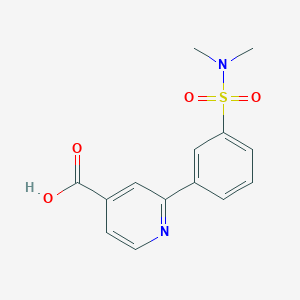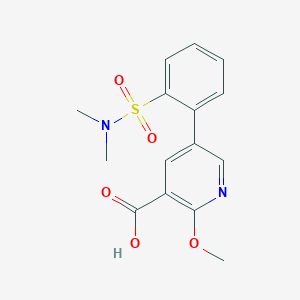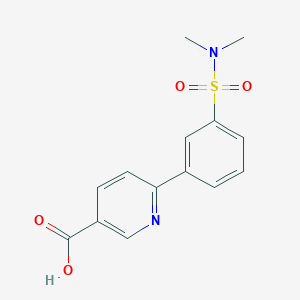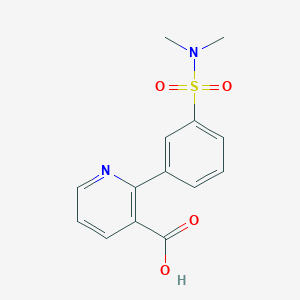
5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid (5-DMSA) is an organic compound that is used in scientific research and laboratory experiments. It is a derivative of nicotinic acid, a naturally occurring compound found in plants and animals, and is composed of three nitrogen atoms and two sulfur atoms. 5-DMSA has been used in a variety of biological and biochemical applications, including the study of enzyme activity, protein-protein interactions, and cell signaling pathways.
Applications De Recherche Scientifique
5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including the study of enzyme activity, protein-protein interactions, and cell signaling pathways. It has been used to study the structure and function of enzymes, such as acetylcholinesterase, and to investigate the interactions between proteins, such as the interaction between the transcription factor NF-κB and the protein kinase C. 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has also been used to study the effects of drugs on cell signaling pathways, such as the effects of the antidiabetic drug metformin on the AMP-activated protein kinase pathway.
Mécanisme D'action
5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% acts as a competitive inhibitor of enzyme activity, protein-protein interactions, and cell signaling pathways. It binds to the active site of enzymes, such as acetylcholinesterase, and prevents them from catalyzing reactions. It also binds to the binding site of proteins, such as the transcription factor NF-κB, and prevents them from interacting with other proteins. Finally, it binds to the receptors of cell signaling pathways, such as the AMP-activated protein kinase pathway, and prevents them from being activated.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% depend on the application. For example, when used as a competitive inhibitor of enzyme activity, 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% can inhibit the catalytic activity of enzymes and thus affect the metabolic processes that are dependent on those enzymes. When used as a competitive inhibitor of protein-protein interactions, 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% can prevent proteins from interacting with each other and thus affect the cellular processes that are dependent on those interactions. Finally, when used as a competitive inhibitor of cell signaling pathways, 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% can prevent the activation of those pathways and thus affect the physiological processes that are dependent on those pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% in lab experiments is that it is a relatively inexpensive and readily available compound. It is also easy to synthesize and can be stored at room temperature for extended periods of time. The main limitation of using 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% in lab experiments is that it is a relatively weak inhibitor of enzyme activity, protein-protein interactions, and cell signaling pathways. As such, it may not be suitable for experiments that require high levels of inhibition.
Orientations Futures
There are a number of potential future directions for 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% research. These include the development of new synthesis methods for 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, the exploration of new applications for 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, the development of new inhibitors based on the 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% structure, and the study of the effects of 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% on other biological processes, such as gene expression and protein folding. Additionally, further research into the biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% could lead to new therapeutic applications for this compound.
Méthodes De Synthèse
5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of nicotinic acid with dimethylsulfate to form 3-N,N-dimethylsulfamoylphenyl nicotinic acid. This reaction is catalyzed by a strong acid, such as hydrochloric acid. The second step involves the reaction of 3-N,N-dimethylsulfamoylphenyl nicotinic acid with sodium nitrite to form 5-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%. This reaction is also catalyzed by a strong acid. The final product is a white crystalline solid with a purity of 95%.
Propriétés
IUPAC Name |
5-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-5-3-4-10(7-13)11-6-12(14(17)18)9-15-8-11/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHVDDVUKVPYKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


